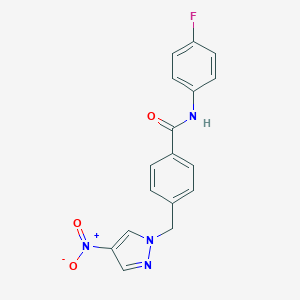![molecular formula C15H18N4O3S B213900 N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)
N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide, commonly known as ASP-2151, is a novel antiviral drug that has been developed for the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. This compound belongs to the class of drugs known as helicase-primase inhibitors, which target the helicase-primase complex involved in viral DNA replication.
作用机制
The helicase-primase complex is a key enzyme involved in the replication of herpesvirus DNA. This complex consists of two subunits, namely the helicase and primase, which work together to unwind and synthesize new DNA strands. ASP-2151 targets the helicase subunit of this complex, thereby inhibiting the unwinding of DNA and preventing the synthesis of new viral DNA strands.
Biochemical and Physiological Effects:
ASP-2151 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been well-tolerated and has shown no significant toxicity or adverse effects. Furthermore, ASP-2151 has been shown to penetrate the blood-brain barrier, making it a potential candidate for the treatment of herpesvirus infections of the central nervous system.
实验室实验的优点和局限性
One of the main advantages of ASP-2151 is its broad-spectrum antiviral activity against herpesviruses, making it a potential candidate for the development of new antiviral therapies. However, one of the limitations of this compound is its relatively low yield in the synthesis process, which may limit its availability for large-scale studies.
未来方向
There are several potential future directions for the research on ASP-2151. One possible direction is the development of combination therapies that target multiple stages of the herpesvirus replication cycle. Another direction is the investigation of the potential use of ASP-2151 for the treatment of other viral infections, such as hepatitis B and C. Additionally, further studies are needed to determine the clinical efficacy and safety of this compound in humans.
合成方法
The synthesis of ASP-2151 involves a multistep process that starts with the reaction of 4-aminobenzenesulfonamide with 3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylic acid to yield the corresponding amide. This amide is then subjected to a cyclization reaction with the help of trifluoroacetic acid to obtain ASP-2151 in its final form. The overall yield of this process is around 10%.
科学研究应用
ASP-2151 has been extensively studied for its antiviral activity against N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide and VZV infections. In vitro studies have shown that this compound is highly effective in inhibiting the replication of these viruses by targeting the helicase-primase complex. Furthermore, ASP-2151 has been shown to have a broad-spectrum antiviral activity against other herpesviruses, including cytomegalovirus (CMV) and Epstein-Barr virus (EBV).
属性
产品名称 |
N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide |
|---|---|
分子式 |
C15H18N4O3S |
分子量 |
334.4 g/mol |
IUPAC 名称 |
(E)-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(4-sulfamoylphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H18N4O3S/c1-3-19-11(2)12(10-17-19)4-9-15(20)18-13-5-7-14(8-6-13)23(16,21)22/h4-10H,3H2,1-2H3,(H,18,20)(H2,16,21,22)/b9-4+ |
InChI 键 |
QPJDRIAAHZIDAO-RUDMXATFSA-N |
手性 SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
规范 SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-Fluorophenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213817.png)
![4-chloro-1-ethyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B213820.png)

![1-ethyl-3-methyl-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-4-carboxamide](/img/structure/B213824.png)

![methyl 3-({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-fluorobenzyl)-2-furamide](/img/structure/B213832.png)

![2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B213834.png)
![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![1-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
